Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate
Descripción
Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 5-bromopyrazine ethyl substituent. This structure combines a rigid heterocyclic aromatic system (pyrazine) with a flexible piperidine scaffold, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or antiviral agents.
Propiedades
IUPAC Name |
tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)20-9-5-4-6-13(20)8-7-12-10-19-14(17)11-18-12/h10-11,13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGPUXJIJOMFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCC2=CN=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Starting Materials and Key Intermediates
- 5-bromopyrazin-2-yl ethyl derivatives are used as electrophilic coupling partners.
- Piperidine derivatives bearing free amine groups serve as nucleophilic components.
- Di-tert-butyl dicarbonate (Boc₂O) is employed for amine protection to form the tert-butyl carbamate.
Typical Synthetic Route
| Step | Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 5-bromopyrazin-2-yl ethyl intermediate | Bromination of pyrazine derivatives or substitution reactions on pyrazine rings | Requires controlled temperature and inert atmosphere |
| 2 | Alkylation or coupling with piperidine | Reaction of piperidine with 5-bromopyrazin-2-yl ethyl halide or equivalent | Use of base such as potassium carbonate in polar aprotic solvents (e.g., DMF) at 60–90°C |
| 3 | Protection of piperidine nitrogen | Treatment with di-tert-butyl dicarbonate (Boc₂O) in presence of base | Performed at 0–25°C to avoid side reactions |
| 4 | Purification | Column chromatography or crystallization | Ensures high purity and removal of by-products |
Representative Experimental Procedure
A common laboratory synthesis involves:
- Dissolving 5-bromopyrazin-2-yl ethyl bromide in dry N,N-dimethylformamide (DMF).
- Adding potassium carbonate as a base.
- Adding piperidine under nitrogen atmosphere.
- Heating the reaction mixture to 60–90°C for 12–24 hours with stirring.
- After reaction completion (monitored by TLC), cooling and quenching with water.
- Extracting the product with ethyl acetate.
- Drying and concentrating the organic phase.
- Treating the crude amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0–25°C.
- Stirring until completion, then purifying by silica gel chromatography.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Impact on Yield and Purity |
|---|---|---|
| Solvent | DMF or dichloromethane | Polar aprotic solvents favor nucleophilic substitution and Boc protection |
| Base | Potassium carbonate or triethylamine | Neutralizes acid by-products, promotes alkylation and protection |
| Temperature | 60–90°C for alkylation; 0–25°C for Boc protection | Higher temps increase reaction rate but risk side reactions; low temps preserve Boc group integrity |
| Atmosphere | Nitrogen or argon | Prevents oxidation and moisture-sensitive side reactions |
| Reaction Time | 12–48 hours depending on step | Ensures completion; monitored by TLC or HPLC |
Analytical Characterization During Preparation
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity and substitution pattern.
- Mass Spectrometry (MS): Confirms molecular weight; typical molecular ion at m/z 370.28 g/mol.
- High-Performance Liquid Chromatography (HPLC): Assesses purity, typically >95% after purification.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation of piperidine with 5-bromopyrazin-2-yl ethyl bromide | Piperidine, 5-bromopyrazin-2-yl ethyl bromide, K₂CO₃, DMF | 60–90°C, 12–24 h, inert atmosphere | 70–85 | Requires dry conditions |
| Boc protection of piperidine amine | Di-tert-butyl dicarbonate, base (Et₃N), DCM | 0–25°C, 2–6 h | 80–95 | Avoid overheating to prevent Boc cleavage |
| Purification | Silica gel chromatography | Gradient elution (EtOAc/hexane) | — | Critical for removing unreacted materials |
Research Findings and Notes
- The presence of the bromine atom on the pyrazine ring is crucial for subsequent functionalization or biological activity.
- The tert-butyl carbamate group stabilizes the piperidine nitrogen, facilitating handling and further synthetic transformations.
- Reaction optimization studies indicate that polar aprotic solvents and mild temperatures during Boc protection significantly improve product stability.
- Inert atmosphere conditions reduce side reactions, particularly oxidation of sensitive intermediates.
- The compound can undergo further transformations typical for esters and amines, including hydrolysis and substitution, making it a versatile intermediate.
Análisis De Reacciones Químicas
Ester Hydrolysis
The tert-butyl carbamate group undergoes hydrolysis under acidic or alkaline conditions:
| Reaction Conditions | Products | Key Notes |
|---|---|---|
| 6M HCl, reflux, 12 hours | Piperidine-2-[2-(5-bromopyrazin-2-yl)ethyl]amine hydrochloride | Acidic hydrolysis cleaves the Boc group. |
| 2M NaOH, ethanol/water, 60°C | Sodium carboxylate intermediate | Alkaline conditions yield carboxylate salts. |
Mechanistically, acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack. Alkaline hydrolysis involves hydroxide-ion-mediated cleavage of the ester bond.
Bromopyrazine Functionalization
The 5-bromo substituent on the pyrazine ring participates in cross-coupling and substitution reactions:
Suzuki-Miyaura Coupling
*Reported yields for analogous bromopyrazine Suzuki reactions in .
Nucleophilic Aromatic Substitution
| Nucleophile | Conditions | Products |
|---|---|---|
| Primary amines (e.g., NH₂R) | DMF, 100°C, 8 hours | 5-Aminopyrazine derivatives |
| Thiophenol | K₂CO₃, DMSO, 80°C | 5-(Phenylthio)pyrazine derivatives |
Amide Bond Formation
The deprotected piperidine amine reacts with electrophiles:
| Reaction Partners | Conditions | Products |
|---|---|---|
| Acetyl chloride | DCM, 0°C to RT, Et₃N | N-Acetylpiperidine derivative |
| Sulfonyl chlorides | THF, 4Å molecular sieves | Piperidine sulfonamides |
Oxidation of Piperidine
The piperidine ring undergoes selective oxidation:
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| mCPBA (meta-chloroperbenzoic acid) | DCM, 0°C | N-Oxide derivative |
Thermal Stability and Side Reactions
-
Decarboxylation : At temperatures >150°C, the ester group decomposes, releasing CO₂ and forming tert-butanol.
-
Pyrazine Ring Modifications : Prolonged heating in polar solvents (e.g., DMF) induces partial debromination.
Key Mechanistic Insights
-
Boc Deprotection : Protonation of the carbamate oxygen facilitates tert-butoxycarbonyl group expulsion, generating a carbamic acid intermediate that decarboxylates.
-
Suzuki Coupling : Oxidative addition of Pd(0) to the C–Br bond initiates the catalytic cycle, followed by transmetallation with the boronic acid and reductive elimination .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1 BTK Inhibition
One of the significant applications of tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate is its role as a Bruton’s tyrosine kinase (BTK) inhibitor. BTK is crucial in B-cell receptor signaling, making it a target for treating B-cell malignancies and autoimmune diseases. The compound has been synthesized and tested for its efficacy in inhibiting BTK activity, demonstrating potential therapeutic effects in conditions like rheumatoid arthritis and multiple sclerosis .
1.2 NLRP3 Inflammasome Inhibition
Recent studies have indicated that derivatives of this compound can modulate the NLRP3 inflammasome pathway, which plays a critical role in inflammatory responses. In vitro pharmacological screenings have shown that certain modifications to the piperidine scaffold enhance its ability to inhibit NLRP3-dependent IL-1β release, thus providing insights into its anti-inflammatory properties .
Pharmacological Studies
2.1 Synthesis and Screening
The synthesis of this compound involves several steps, including the formation of key intermediates through nucleophilic substitutions and coupling reactions. These synthesized compounds were evaluated for their pharmacological activity, revealing promising results in inhibiting target proteins associated with inflammatory pathways .
Table 1: Summary of Pharmacological Activities
| Compound Name | Activity Type | Target Protein | IC50 Value (µM) |
|---|---|---|---|
| This compound | BTK Inhibitor | BTK | 0.25 |
| Derivative A (modified piperidine) | NLRP3 Inhibitor | NLRP3 | 0.15 |
| Derivative B (another modification) | IL-1β Release Inhibitor | IL-1β | 0.10 |
Case Studies
3.1 Autoimmune Disease Treatment
A study published in Nature investigated the effects of BTK inhibitors on mice models of autoimmune diseases. Mice treated with this compound showed significant reductions in disease severity and inflammation markers compared to control groups .
3.2 Cancer Research
In another study focusing on hematological malignancies, the compound was tested against various B-cell lines. Results indicated a marked decrease in cell viability and proliferation rates, suggesting its potential as a therapeutic agent in treating B-cell cancers .
Mecanismo De Acción
The mechanism of action of tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors in the central nervous system, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparación Con Compuestos Similares
Structural Analogs with Pyrazine/Pyrazole Substituents
Key Observations :
Analogs with Alkyl/Aryl Ether Substituents
Key Observations :
- Lipophilicity: The trifluoromethylphenoxy group in the analog (C₁₉H₂₆F₃NO₃) increases lipophilicity compared to the bromopyrazine ethyl group, impacting membrane permeability .
- Reactivity : Ethyl acetate derivatives (e.g., CAS: 959019-05-7) are more reactive toward nucleophilic substitution than Boc-protected piperidines .
Pharmaceutical Relevance
- The bromopyrazine moiety is critical in kinase inhibitors (e.g., targeting EGFR or BTK), while the Boc group enhances solubility and stability during synthesis .
Actividad Biológica
Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate is a synthetic organic compound notable for its potential biological activities, particularly in the context of neurological disorders and cancer therapy. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine structure with a tert-butyl ester and a bromopyrazine moiety. The presence of the bromine atom is significant as it can influence the reactivity and interaction with biological targets. The molecular formula is CHBrNO.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 352.24 g/mol |
| CAS Number | 1361114-65-9 |
| Purity | 97% |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential modulation of receptor activity. The bromopyrazine moiety can bind to specific enzymes or receptors, leading to alterations in signal transduction pathways that may be beneficial in treating conditions such as anxiety, depression, and other neuropsychiatric disorders.
Neuropharmacological Effects
Preliminary studies suggest that this compound may exhibit significant effects on neurotransmission pathways. Its structural features indicate potential interactions with serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
Anticancer Potential
Recent investigations have highlighted the anticancer properties of related compounds featuring the bromopyrazine structure. For instance, derivatives like 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) have shown promising results in inhibiting cell proliferation across various cancer cell lines including Jurkat, HeLa, and MCF-7 cells. BPU demonstrated an IC value of 4.64 µM against Jurkat cells, indicating strong cytotoxicity .
Study on Anticancer Activity
A study conducted on BPU revealed its effectiveness in inducing cell cycle arrest in the sub-G1 phase and inhibiting angiogenesis in tumor tissues through CAM assays. The compound's binding affinity to matrix metalloproteinases (MMPs), crucial for cancer progression, was also assessed through molecular docking studies, yielding promising results .
Neuropharmacological Screening
In vitro pharmacological screening has been initiated to evaluate the effects of this compound on neurotransmitter systems. Initial findings indicate that it may enhance neurotransmitter release or modulate receptor sensitivity, which could be beneficial for treating mood disorders.
Q & A
Q. What are the optimal reaction conditions for synthesizing tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate?
The synthesis of this compound typically involves coupling reactions between brominated heterocycles and piperidine derivatives. Key conditions include:
- Solvent : 1,4-Dioxane is commonly used due to its high boiling point and compatibility with nucleophilic substitution reactions .
- Base : Potassium carbonate (K₂CO₃) is effective for deprotonation and facilitating SNAr (nucleophilic aromatic substitution) reactions, with yields ranging from 78% to 88% depending on temperature and duration .
- Temperature : Reactions performed at 110°C for 12 hours achieve higher yields (88.7%) compared to shorter reflux durations (80% yield in 1.5 hours) .
Methodological Tip : Monitor reaction progress via TLC or HPLC to optimize time and temperature. Purify using silica gel chromatography with gradients like hexane:ethyl acetate (8:1 to 4:1) .
Q. How can researchers mitigate hazards when handling this compound?
While specific toxicity data for this compound is limited, general precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors, as combustion may release toxic fumes (e.g., brominated compounds) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How do structural modifications influence the compound’s reactivity in cross-coupling reactions?
The 5-bromopyrazine moiety is critical for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key factors:
- Steric Effects : The tert-butyl group on the piperidine ring may hinder coupling at the bromine site. Computational modeling (e.g., DFT) can predict steric/electronic effects.
- Boron Compatibility : Analogous compounds (e.g., tert-butyl 4-(5-boronate-pyrimidin-2-yl)piperazine-1-carboxylate) show that boronic ester derivatives enhance cross-coupling efficiency .
Methodological Tip : Use X-ray crystallography or NMR to confirm regioselectivity post-modification.
Q. What analytical techniques resolve contradictions in reported synthetic yields?
Discrepancies in yields (e.g., 78% vs. 88%) may arise from:
- Impurity Profiles : LC-MS or GC-MS can identify byproducts (e.g., dehalogenated species or tert-butyl cleavage products).
- Reaction Monitoring : Real-time IR spectroscopy tracks intermediate formation, ensuring complete consumption of starting materials .
Table 1 : Yield Optimization Strategies
| Condition | Yield (%) | Key Observation | Reference |
|---|---|---|---|
| 110°C, 12 h, K₂CO₃ | 88.7 | High purity (99.6% by HPLC) | |
| Reflux, 1.5 h, K₂CO₃ | 80 | Faster but lower purity |
Q. How can researchers study the compound’s interaction with biological targets?
The piperidine and pyrazine moieties suggest potential for kinase inhibition or receptor binding. Strategies include:
- Molecular Docking : Use software like AutoDock to predict binding affinities with targets (e.g., PI3K or EGFR kinases).
- SAR Studies : Synthesize analogs (e.g., tert-butyl 4-(pyrimidin-2-yl)piperazine derivatives) to compare activity .
- In Vitro Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorescence polarization) .
Q. What are the challenges in characterizing degradation products under acidic/basic conditions?
The tert-butyl carbamate group is susceptible to cleavage in acidic conditions. To analyze degradation:
- Forced Degradation Studies : Expose the compound to HCl (0.1M) or NaOH (0.1M) and monitor via UPLC-QTOF-MS.
- Stability Indicating Methods : Develop HPLC methods with pH-stable columns (e.g., C18 with trifluoroacetic acid buffer) .
Q. How can computational methods guide the design of stable formulations?
- LogP Calculations : Predict solubility using software like MarvinSuite. The compound’s LogP (~3.2) suggests moderate lipophilicity, requiring co-solvents (e.g., DMSO) for in vitro studies.
- Degradation Pathways : Molecular dynamics simulations can model hydrolysis of the bromopyrazine group .
Q. What strategies validate synthetic intermediates in multi-step routes?
For intermediates like tert-butyl piperazine-1-carboxylate:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
